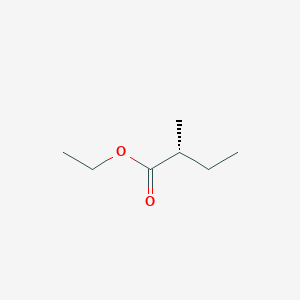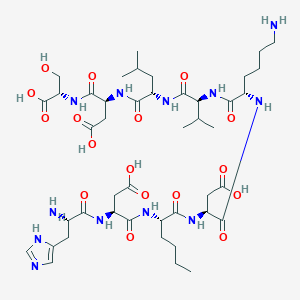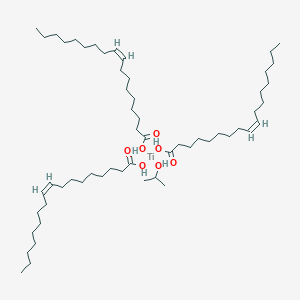
ethyl (2R)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl esters are a type of organic compound commonly found in various plants and fruits. They are often responsible for the characteristic scents of these organisms .
Synthesis Analysis
Ethyl esters can be synthesized through a process called esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a catalyst . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it forms .Molecular Structure Analysis
The molecular structure of ethyl esters includes an ester functional group, which consists of a carbonyl group adjacent to an ether group . The exact structure would depend on the specific ester .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The exact reactions and their mechanisms would depend on the specific ester and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl esters can vary widely depending on their specific structures. In general, they are often liquids at room temperature and have characteristic, often pleasant, odors .Wissenschaftliche Forschungsanwendungen
Wine Aroma and Sensory Analysis : Ethyl (2R)-2-methylbutanoate is significant in wine aroma. Lytra et al. (2014) found that its enantiomers impact the organoleptic properties of wine, with the S-enantiomer enhancing fruity aromas (Lytra et al., 2014).
Synthesis and Chemistry : Akeboshi et al. (1998) described a chemo-enzymatic approach to synthesize a compound related to ethyl (2R)-2-methylbutanoate, highlighting its role in complex chemical syntheses (Akeboshi et al., 1998).
Biosynthesis in Fruits : Research by Rowan et al. (1996) showed that ethyl 2-methylbutanoate is a key contributor to fruit aroma, and they studied its biosynthetic origins in apples (Rowan et al., 1996).
Metabolism in Apples : Hauck et al. (2000) investigated the metabolism of ethyl tiglate in apples, leading to the formation of small amounts of (R)-ethyl 2-methylbutanoate, demonstrating its role in apple aroma (Hauck et al., 2000).
Enzymatic Reduction by Bacteria : Miya et al. (1996) explored the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate by bacteria, which is relevant for producing optically active compounds (Miya et al., 1996).
Odorants in Food : Greene et al. (2008) characterized volatile compounds, including ethyl 2-methylbutanoate, contributing to naturally occurring fruity fermented flavor in peanuts (Greene et al., 2008).
Pyrolysis Kinetics : Studies by Dominguez et al. (1996) and Chuchani et al. (1983) investigated the pyrolysis kinetics of ethyl esters, including ethyl 3-methylbutanoate, in the gas phase, which is essential for understanding thermal decomposition processes (Dominguez et al., 1996); (Chuchani et al., 1983).
Analysis of Chiral Volatile Compounds : Moreno et al. (2010) developed a method for determining chiral volatile compounds, including ethyl 2-methylbutanoate, in strawberries treated with methyl jasmonate (Moreno et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (2R)-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2R)-2-methylbutanoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



